6-Ethynylpyridin-3-amine hydrochloride
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Overview
Description
6-Ethynylpyridin-3-amine hydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced using an ethynyl halide and a palladium catalyst . The reaction conditions often include a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of pyridine derivatives, including 6-Ethynylpyridin-3-amine hydrochloride, often employs large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Ethynylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of ethylpyridin-3-amine derivatives.
Substitution: Formation of N-substituted pyridin-3-amines.
Scientific Research Applications
6-Ethynylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 6-Ethynylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
6-Methylpyridin-3-amine: Contains a methyl group instead of an ethynyl group, leading to different steric and electronic properties.
6-Bromopyridin-3-amine: Contains a bromine atom, which can participate in halogen bonding and other unique interactions
Uniqueness
6-Ethynylpyridin-3-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H7ClN2 |
---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
6-ethynylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H,8H2;1H |
InChI Key |
GGSFPNKKPRXAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C=C1)N.Cl |
Origin of Product |
United States |
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